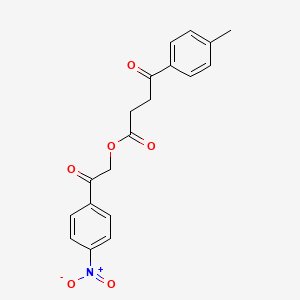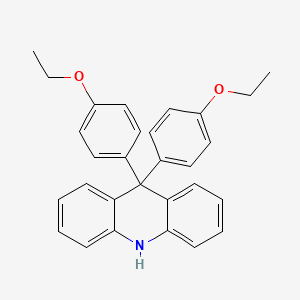
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as NMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMOB is a yellow crystalline powder that is synthesized through a multi-step process, and its unique chemical structure allows it to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is thought to be related to its ability to interact with cellular components such as enzymes and proteins. Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. However, one limitation of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems, which could have applications in disease diagnosis and treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and its potential use in treating cancer and other diseases. Finally, investigations into the potential toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and ways to mitigate its effects could also be an important area of future research.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves several steps, starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This compound is then reacted with 4-methylphenyl magnesium bromide to produce the final product, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-13-2-4-14(5-3-13)17(21)10-11-19(23)26-12-18(22)15-6-8-16(9-7-15)20(24)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGFSOSPMOHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)